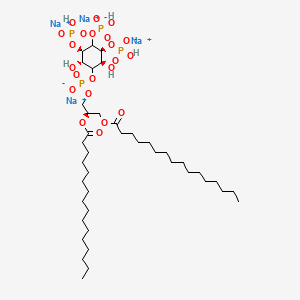

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ホスファチジルイノシトール-(3,4,5)-P3 (1,2-ジパルミトイル) (ナトリウム塩): は、天然のホスファチジルイノシトール(PtdIns)の合成類似体であり、sn-1位およびsn-2位に飽和脂肪酸C16:0を特徴としています。天然化合物と同様のイノシトールおよびジアシルグリセロール(DAG)の立体化学を共有しています。 PtdIns-(3,4,5)-P3は、さまざまな細胞プロセスを調節することにより、細胞シグナル伝達経路において重要な役割を果たしています。 .

準備方法

合成経路:: PtdIns-(3,4,5)-P3の合成には、以下の手順が含まれます。

出発物質: ホスファチジルイノシトール(PtdIns)が出発物質として使用されます。

リン酸化: PtdInsは、特異的なキナーゼを使用して、3位、4位、および5位でリン酸化されます。

脂質修飾: 得られたPtdIns-(3,4,5)-P3は、sn-1位およびsn-2位でパルミトイル基で修飾されます。

ナトリウム塩形成: 最終的な化合物は、安定性と溶解性のためにナトリウム塩に変換されます。

工業生産:: 工業生産方法には、通常、酵素または化学合成が使用され、その後、安定な製品に精製および製剤化されます。

化学反応の分析

Phosphorylation and Dephosphorylation

The primary chemical reactions involving PtdIns(3,4,5)P3 include phosphorylation and dephosphorylation:

- Phosphorylation : This reaction is catalyzed by PI3K enzymes that convert PtdIns(4,5)P2 into PtdIns(3,4,5)P3 upon activation by receptor tyrosine kinases or G protein-coupled receptors.

- Dephosphorylation : The action of phosphatase and tensin homolog (PTEN) and SHIP enzymes leads to the conversion of PtdIns(3,4,5)P3 back to PtdIns(4,5)P2 or other lower phosphorylated forms. This regulation is crucial for maintaining cellular signaling balance .

Interaction with Effector Proteins

Once synthesized, PtdIns(3,4,5)P3 serves as a docking site for various effector proteins with pleckstrin homology (PH) domains. These interactions facilitate downstream signaling cascades critical for cellular functions such as growth and metabolism.

Table 2: Key Effector Proteins Interacting with PtdIns(3,4,5)P3

| Protein Name | Function |

|---|---|

| AKT | Cell survival and metabolism |

| PDK1 | Activates AKT through phosphorylation |

| PKCζ | Regulates various signaling pathways |

Biological Activity and Significance

Research indicates that synthetic analogs of PtdIns(3,4,5)P3 can exhibit prolonged biological activity compared to their natural counterparts. For instance:

- Stabilized Analogues : Metabolically-stabilized analogs have shown enhanced agonistic activity in cellular models mimicking insulin effects on sodium transport .

- Role in Disease : Aberrant signaling through the PI3K pathway involving PtdIns(3,4,5)P3 has been implicated in various diseases including cancer. Understanding these pathways is vital for developing therapeutic strategies targeting these signaling mechanisms .

科学的研究の応用

PtdIns-(3,4,5)-P3 is extensively studied due to its critical roles:

Cell Signaling: Regulates cell growth, survival, and proliferation.

Metabolism: Influences glucose homeostasis and lipid metabolism.

Immune Response: Modulates immune cell activation and function.

Cancer Research: Implicated in cancer progression and metastasis.

作用機序

PtdIns-(3,4,5)-P3は、Akt(プロテインキナーゼB)など、特定のタンパク質に結合することでセカンドメッセンジャーとして機能し、下流のシグナル伝達カスケードを引き起こします。細胞生存、成長、および運動に関与する経路を活性化します。

類似化合物との比較

PtdIns-(3,4,5)-P3は、その特異的なリン酸化パターンとPI3K/Aktシグナル伝達における役割においてユニークです。 類似の化合物には、PtdIns-(4,5)-P2 (1,2-ジパルミトイル) (ナトリウム塩)とPtdIns-(1,2-ジパルミトイル) (アンモニウム塩)が含まれます。 .

生物活性

Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) is a crucial lipid signaling molecule involved in various cellular processes, including growth, survival, and metabolism. The compound PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) serves as a membrane anchor for proteins with pleckstrin homology (PH) domains, facilitating their recruitment and activation in response to extracellular signals. This article reviews the biological activity of this compound, focusing on its signaling pathways, regulatory mechanisms, and implications in disease contexts.

Structure and Synthesis

PtdIns-(3,4,5)-P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by the action of phosphoinositide 3-kinases (PI3Ks). The dipalmitoyl form refers to the presence of two palmitic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This modification enhances membrane affinity and stability compared to its non-acylated counterparts.

Synthesis Process:

- Starting Material: Phosphatidylinositol.

- Enzymatic Action: PI3K catalyzes the phosphorylation at the 3-position.

- Purification: The product is purified through chromatographic techniques to obtain the sodium salt form.

Signaling Pathways

PtdIns(3,4,5)P3 acts primarily through the activation of downstream signaling pathways:

- AKT Pathway: PtdIns(3,4,5)P3 recruits AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates various substrates involved in cell survival and proliferation .

- Regulation by Phosphatases: The activity of PtdIns(3,4,5)P3 is tightly regulated by phosphatases such as PTEN and SHIP1. These enzymes dephosphorylate PtdIns(3,4,5)P3 to terminate signaling .

Cellular Effects

- Cell Proliferation: PtdIns(3,4,5)P3 plays a pivotal role in promoting cell growth and division through AKT-mediated pathways .

- Metabolism Regulation: It influences glucose metabolism by activating GLUT4 translocation to the plasma membrane .

- Ion Transport: Studies have shown that dipalmitoyl PtdIns(3,4,5)P3 can mimic insulin's effects on sodium transport in renal epithelial cells .

Breast Cancer

In breast cancer models, hyperactivation of the PI3K/AKT pathway due to increased levels of PtdIns(3,4,5)P3 has been observed. This dysregulation contributes to tumor growth and resistance to therapies .

Colorectal Cancer

Research indicates that nuclear translocation of PI3Kα leads to elevated levels of nuclear PtdIns(3,4,5)P3 in colorectal cancer cells. This translocation is associated with altered RNA metabolism and pre-mRNA splicing processes .

Tables

| Function | Mechanism | Biological Impact |

|---|---|---|

| Cell Growth | AKT activation | Enhanced proliferation |

| Glucose Metabolism | GLUT4 translocation | Increased glucose uptake |

| Sodium Transport | Mimics insulin | Regulates renal sodium absorption |

| RNA Metabolism | Nuclear PI3Kα signaling | Modulates gene expression |

特性

IUPAC Name |

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHWJEMVEFYEGE-GQDGIFEPSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78Na4O22P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1138.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。